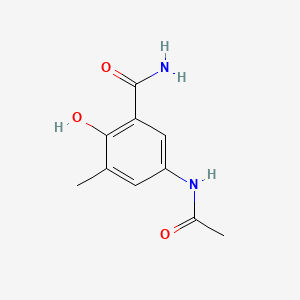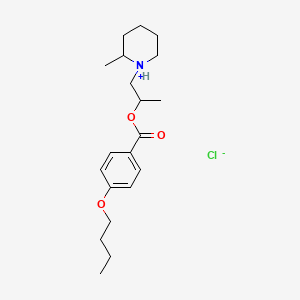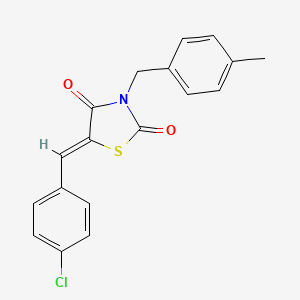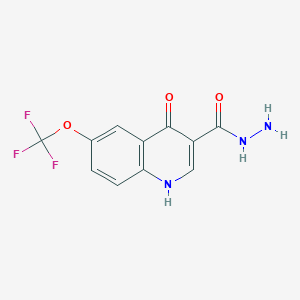
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound It is characterized by its unique coordination chemistry, involving cobalt in a high oxidation state and a ligand system based on nitrilotris(methylene)tris(phosphonate)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of cobalt salts with nitrilotris(methylene)tris(phosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process would require precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, may be necessary to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in the formation of new cobalt-ligand complexes.
科学的研究の応用
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as coatings and sensors.
作用機序
The mechanism of action of Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its ability to coordinate with various substrates and participate in redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes and catalytic transformations. The specific pathways involved depend on the nature of the substrates and the reaction conditions.
類似化合物との比較
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']cadmate (6-)
- Tetrapotassium [[nitrilotris(methylene)]tris[phosphonato]-N,O,O’‘,O’‘’']nickelate (4-)
Uniqueness
Cobaltate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of cobalt in a high oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in catalysis and materials science.
特性
CAS番号 |
67968-64-3 |
|---|---|
分子式 |
C3H25CoN4O9P3+4 |
分子量 |
413.11 g/mol |
IUPAC名 |
triazanium;[bis(phosphonomethyl)amino]methylphosphonic acid;cobalt;hydron |
InChI |
InChI=1S/C3H12NO9P3.Co.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+4 |
InChIキー |
MLOQUZDGIXYBOD-UHFFFAOYSA-R |
正規SMILES |
[H+].C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)






![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)



![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
